

Rufloxacin hydrochloride CAS number and chemical properties

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Compound of Interest

Compound Name: *Rufloxacin hydrochloride*

Cat. No.: *B1680271*

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Rufloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Rufloxacin hydrochloride**, a fluoroquinolone antibiotic. It covers its chemical identity, physicochemical properties, synthesis, and mechanism of action, with a focus on the technical details relevant to research and development.

Chemical Identity and Properties

Rufloxacin hydrochloride is the hydrochloride salt of Rufloxacin, a synthetic fluoroquinolone antibacterial agent.^[1]

CAS Number: 106017-08-7^[1]^[2]^[3]

Table 1: Chemical and Physical Properties of **Rufloxacin Hydrochloride**

Property	Value	Source
Molecular Formula	$C_{17}H_{18}FN_3O_3S \cdot HCl$	[2][3]
Molecular Weight	399.9 g/mol	[2][4]
Appearance	Off-white to slightly yellow-green crystalline powder	[1][3]
Melting Point	322-324 °C	[1][3]
Solubility	Soluble in water and DMSO (with heating/ultrasonication)	[1][2]
Purity	≥98%	[2][3]

Synthesis

The synthesis of **Rufloxacin hydrochloride** has been described in patent literature, involving a multi-step process. A general approach involves the reaction of a quinolone disulfide with a reducing agent, followed by cyclization, saponification, and finally isolation as the hydrochloride salt.[5]

A patented method outlines the following key transformations:

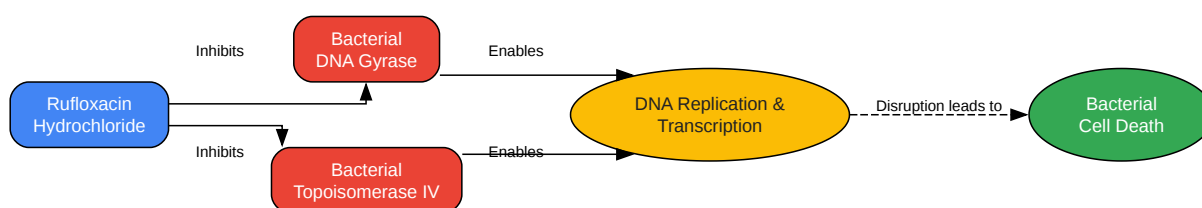
- Reduction: A quinolone disulfide is reduced using agents such as sodium hydride or triphenylphosphine in the presence of an acid.[5]
- Cyclization: The resulting mercaptan undergoes cyclization with a base in an organic solvent. [5]
- Saponification and Isolation: The rufloxacin ester is then saponified, typically using hydrochloric acid, and **Rufloxacin hydrochloride** is isolated by precipitation, often with the addition of a solvent like acetone.[5]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Rufloxacin hydrochloride exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[6]

- DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.[6]
- Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA molecules following replication.[6]

By inhibiting these enzymes, **Rufloxacin hydrochloride** disrupts the normal processing of bacterial DNA, leading to an accumulation of DNA breaks and ultimately bacterial cell death.[6] This mechanism is characteristic of the fluoroquinolone class of antibiotics.[7]



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Caption: Mechanism of action of **Rufloxacin hydrochloride**.

Experimental Protocols for Mechanism of Action Studies

The following outlines a general experimental workflow to investigate the inhibitory activity of **Rufloxacin hydrochloride** against DNA gyrase and topoisomerase IV.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Methodology:

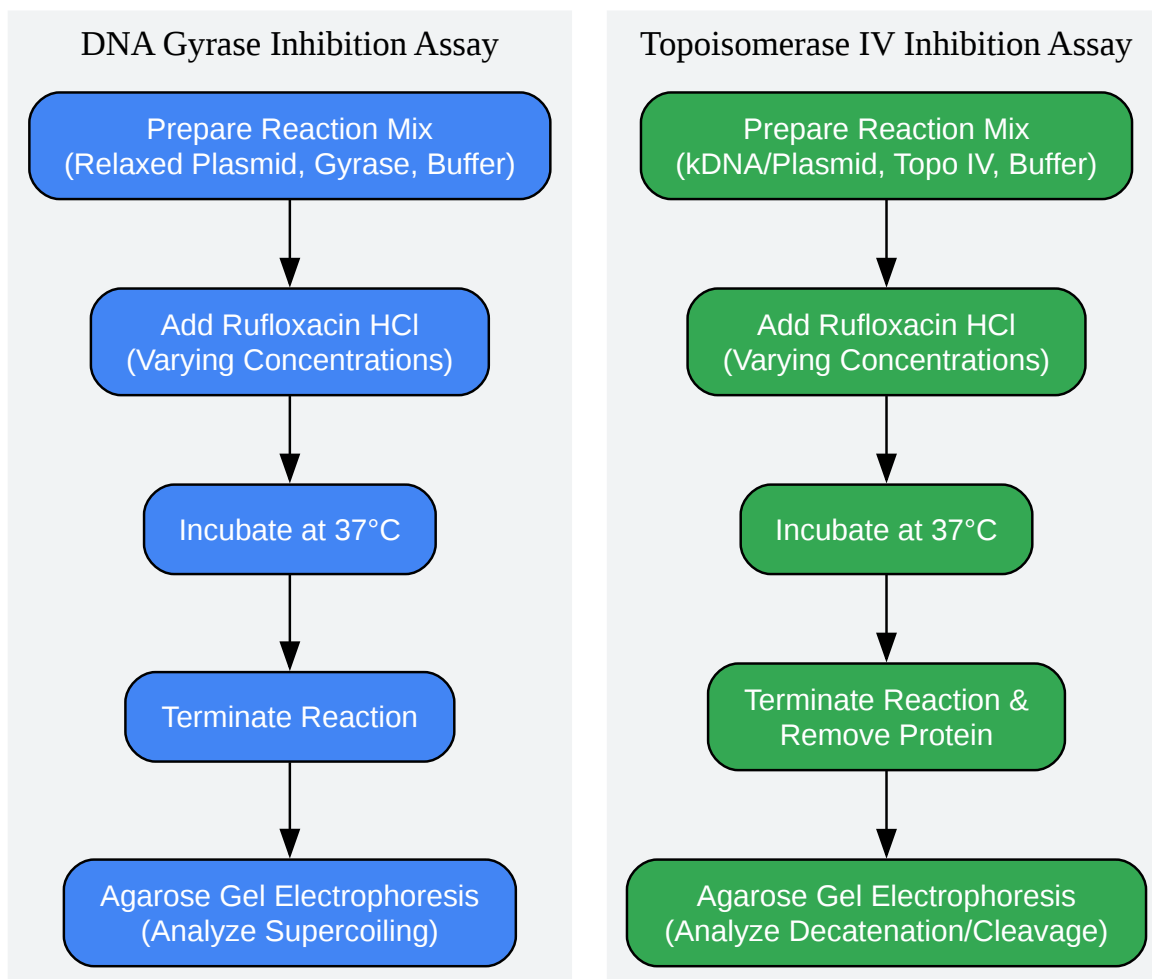
- **Reaction Setup:** Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP).
- **Inhibitor Addition:** Add varying concentrations of **Rufloxacin hydrochloride** to the reaction mixtures.
- **Incubation:** Incubate the reactions at 37°C to allow for the supercoiling reaction to proceed.
- **Reaction Termination:** Stop the reaction by adding a stop solution (containing SDS and EDTA).
- **Analysis:** Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates, allowing for visualization and quantification of the inhibition.

Topoisomerase IV Decatenation/Cleavage Assay

This assay assesses the effect of the compound on the ability of topoisomerase IV to decatenate (unlink) interlinked DNA circles or to induce DNA cleavage.

Methodology:

- **Reaction Setup:** Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA) or supercoiled plasmid DNA, topoisomerase IV enzyme, and an appropriate assay buffer.
- **Inhibitor Addition:** Add varying concentrations of **Rufloxacin hydrochloride**.
- **Incubation:** Incubate the reaction at 37°C.
- **Reaction Termination and Protein Removal:** Stop the reaction and remove the protein, often by adding SDS and proteinase K.
- **Analysis:** Analyze the DNA products by agarose gel electrophoresis. For decatenation, the conversion of catenated DNA to decatenated circular DNA is monitored. For cleavage assays, the formation of linear DNA from supercoiled plasmid is observed.



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Caption: Experimental workflow for enzyme inhibition assays.

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